![molecular formula C27H24N4O2S B3017647 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide CAS No. 959528-82-6](/img/structure/B3017647.png)
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . PI3Ks play critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .
Mode of Action
This compound acts as a dual inhibitor, blocking the activity of both PI3Ks and HDACs . It inhibits PI3Ks by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of phosphatidylinositol . As for HDACs, it binds to the zinc ion in the active site of the enzyme, inhibiting the removal of acetyl groups from histones .
Biochemical Pathways
The inhibition of PI3Ks and HDACs affects several biochemical pathways. The PI3K pathway, which is involved in cell growth and survival, is downregulated . This leads to decreased activation of downstream effectors like AKT, thereby reducing cell proliferation and survival . The inhibition of HDACs leads to an increase in acetylation of histones, resulting in the loosening of chromatin structure and increased gene expression .
Pharmacokinetics
The compound has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound has good bioavailability.
Result of Action
The dual inhibition of PI3Ks and HDACs by this compound results in decreased cell proliferation and increased apoptosis, particularly in cancer cells . This can lead to a reduction in tumor size and potentially halt the progression of the disease.
Analyse Biochimique
Biochemical Properties
The compound interacts with key enzymes such as PI3K and HDAC, playing a significant role in biochemical reactions . By inhibiting these enzymes, it can induce multiple epigenetic modifications affecting signaling networks .
Cellular Effects
2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide has shown potent antiproliferative activities against certain cell lines such as K562 and Hut78 . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a dual inhibitor, incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore .
Propriétés
IUPAC Name |
2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-17-12-13-20(14-18(17)2)28-24(32)16-34-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)15-19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNMNLSPTBIFJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B3017564.png)
![2-[[1-(2-Phenylacetyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3017565.png)
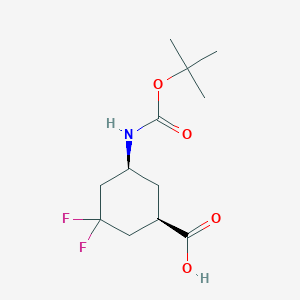
![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3017567.png)
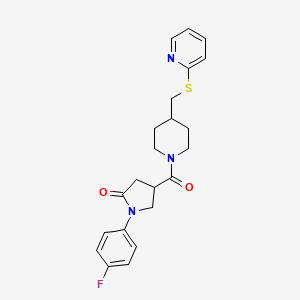
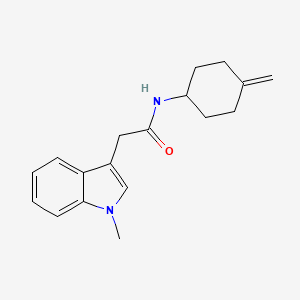
![10-(2,5-dimethylbenzenesulfonyl)-N-(2-methoxyethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B3017570.png)
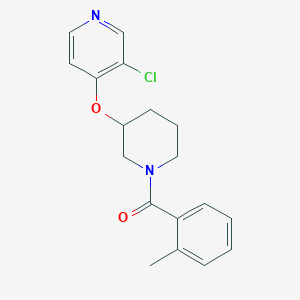
![2-(2-amino-2-oxoethyl)-N-isobutyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3017573.png)

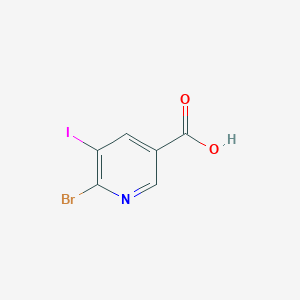
![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3017577.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B3017578.png)

